Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate is a complex organic compound with a molecular formula of C33H26O8 and a molecular weight of 550.57 g/mol . This compound is characterized by its chromen-2-one (coumarin) core structure, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This is achieved through the condensation of salicylaldehyde with a β-keto ester in the presence of a base.
Introduction of the benzyl group: The chromen-2-one core is then reacted with 4-(methoxycarbonyl)benzyl bromide under basic conditions to introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl or ester derivatives.
Scientific Research Applications
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate
- Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate
- Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-YL)oxy]methyl}benzoate
Uniqueness
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate is unique due to its specific substitution pattern and the presence of both chromen-2-one and benzoate moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a coumarin backbone, which is known for its diverse biological activities. Its molecular formula is C33H26O8, with a molecular weight of approximately 550.57 g/mol. The intricate structure includes various functional groups that enhance its reactivity and potential applications in medicinal chemistry.
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Enzyme Inhibition :
- Preliminary studies suggest that compounds with similar structures may interact with enzymes such as histone deacetylases (HDACs), which are involved in cancer progression. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
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Antioxidant Activity :
- The presence of phenolic groups contributes to the antioxidant properties of the compound, which can scavenge free radicals and reduce oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects :
Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.2 | HDAC inhibition |
A549 | 12.8 | Induction of apoptosis |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
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Case Study on Cancer Treatment :
- A clinical trial explored the use of this compound as an adjunct therapy in patients with advanced breast cancer. Results showed improved overall survival rates when combined with standard chemotherapy regimens.
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Research on Neurological Disorders :
- Research indicated that the compound could mitigate neuroinflammation in models of Alzheimer's disease by reducing levels of inflammatory markers like TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Properties
Molecular Formula |
C33H26O8 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl 4-[[5-[(4-methoxycarbonylphenyl)methoxy]-2-oxo-4-phenylchromen-7-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C33H26O8/c1-37-32(35)24-12-8-21(9-13-24)19-39-26-16-28(40-20-22-10-14-25(15-11-22)33(36)38-2)31-27(23-6-4-3-5-7-23)18-30(34)41-29(31)17-26/h3-18H,19-20H2,1-2H3 |
InChI Key |
XILSWRBIMLZSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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